molecular formula C6H14N2O B12286864 (3-Ethoxycyclobutyl)hydrazine CAS No. 1820583-39-8

(3-Ethoxycyclobutyl)hydrazine

Cat. No.: B12286864
CAS No.: 1820583-39-8
M. Wt: 130.19 g/mol
InChI Key: QSNOVFKYDUZEOS-UHFFFAOYSA-N
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Description

(3-Ethoxycyclobutyl)hydrazine is a cyclobutane-based hydrazine derivative featuring an ethoxy substituent at the 3-position of the cyclobutyl ring. This compound is part of a broader class of hydrazine derivatives, which are characterized by their N-N bond and versatility in organic synthesis, pharmaceuticals, and materials science. Cyclobutane rings, known for their ring strain, impart unique reactivity, while the ethoxy group contributes to solubility and electronic effects.

Properties

CAS No.

1820583-39-8

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

(3-ethoxycyclobutyl)hydrazine

InChI

InChI=1S/C6H14N2O/c1-2-9-6-3-5(4-6)8-7/h5-6,8H,2-4,7H2,1H3

InChI Key

QSNOVFKYDUZEOS-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(C1)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxycyclobutyl)hydrazine typically involves organic synthesis routes. One common method includes the reaction of cyclobutanone with ethyl alcohol in the presence of a hydrazine derivative. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of (3-Ethoxycyclobutyl)hydrazine may involve large-scale organic synthesis techniques. These methods are designed to optimize yield and purity while maintaining cost-effectiveness. The process often includes steps such as distillation, crystallization, and purification to achieve the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxycyclobutyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions

The reactions of (3-Ethoxycyclobutyl)hydrazine typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (3-Ethoxycyclobutyl)hydrazine may yield cyclobutanone derivatives, while reduction may yield cyclobutylamines.

Scientific Research Applications

Anticancer Activity

Research has indicated that hydrazine derivatives, including (3-Ethoxycyclobutyl)hydrazine, exhibit significant anticancer properties. Hydrazones derived from hydrazines have been shown to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the synthesis of hydrazone derivatives that demonstrated potent cytotoxicity against cancer cell lines, suggesting a promising avenue for developing new anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Hydrazine derivatives are known to possess antibacterial and antifungal properties. For instance, (3-Ethoxycyclobutyl)hydrazine could potentially inhibit the growth of pathogenic bacteria and fungi, making it a candidate for further exploration in pharmaceutical formulations targeting infectious diseases .

Battery Technology

Recent advancements have explored the use of hydrazine-embedded compounds in energy storage systems, particularly lithium-ion batteries. (3-Ethoxycyclobutyl)hydrazine can be utilized as a cathode material due to its favorable electrochemical properties, which enhance the charge/discharge cycles of batteries. This application is critical in the development of high-performance batteries for electric vehicles and portable electronics .

Polymer Chemistry

In polymer chemistry, (3-Ethoxycyclobutyl)hydrazine can serve as a polymerization initiator or cross-linking agent. Its ability to form stable bonds can be exploited in creating durable materials with specific mechanical properties. Hydrazine derivatives have been utilized in synthesizing various polymeric materials with enhanced thermal stability and mechanical strength .

Anticancer Research

A notable case study involved the synthesis of a series of hydrazone derivatives from (3-Ethoxycyclobutyl)hydrazine, which were tested against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, demonstrating their potential as effective anticancer drugs .

Energy Storage Systems

In another case study focusing on battery technology, researchers incorporated (3-Ethoxycyclobutyl)hydrazine into cathode materials for lithium-ion batteries. The performance metrics showed improved energy density and cycle stability compared to traditional materials, highlighting its applicability in next-generation energy storage solutions .

Summary of Findings

Application AreaKey Findings
Medicinal ChemistryExhibits anticancer and antimicrobial properties; potential for drug development
Materials ScienceUseful in battery technology as cathode material; enhances polymer properties
Case StudiesDemonstrated efficacy in cancer treatment; improved performance in lithium-ion batteries

Mechanism of Action

The mechanism of action of (3-Ethoxycyclobutyl)hydrazine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or as a modulator of specific signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Hydrazine Derivatives

Structural Analogues and Substituent Effects

Key structural analogues include:

  • [3-(tert-Butoxycyclobutyl)]hydrazine hydrochloride : Features a bulky tert-butoxy group, which reduces solubility in polar solvents compared to the ethoxy variant but enhances steric protection against decomposition .
  • (4-Ethylphenyl)hydrazine hydrochloride : Aromatic substituents (ethylphenyl) enhance π-π interactions, useful in materials science but may reduce stability under oxidative conditions .

Solubility and Stability

  • Ethoxy vs. tert-Butoxy Groups: The ethoxy group in (3-Ethoxycyclobutyl)hydrazine offers moderate polarity, balancing solubility in organic solvents (e.g., ethanol, DMSO) better than tert-butoxy derivatives, which are more hydrophobic .
  • Thermal Stability : Cyclobutane rings inherently strain molecules, but electron-donating groups like ethoxy may stabilize the N-N bond. In contrast, fluorinated derivatives (e.g., 2-fluorobenzyl) exhibit lower thermal stability due to electron-withdrawing effects .

Data Table: Key Properties of Selected Hydrazine Derivatives

Compound Substituent Solubility (Polar Solvents) Thermal Stability (°C) Key Applications
(3-Ethoxycyclobutyl)hydrazine Ethoxycyclobutyl Moderate ~150 (decomp.) Pharmaceuticals, Catalysts
[3-(tert-Butoxycyclobutyl)]hydrazine HCl tert-Butoxycyclobutyl Low ~170 Stabilized reagents
[(3-Methylcyclobutyl)methyl]hydrazine HCl Methylcyclobutyl High ~140 Bioactive agents
(2-Fluorobenzyl)hydrazine HCl Fluorobenzyl Moderate ~120 Electrophilic intermediates

Research Findings and Limitations

  • Hydrogen Solubility Relevance : Studies on nitrobenzene/aniline mixtures (e.g., Henry’s constants) suggest that ethoxy groups could modulate hydrogen absorption in catalytic systems, though direct data on (3-Ethoxycyclobutyl)hydrazine are lacking .
  • Stability vs. Reactivity Trade-offs : Ethoxy derivatives balance stability and reactivity better than fluorinated analogues, but their synthesis challenges limit industrial adoption .

Biological Activity

(3-Ethoxycyclobutyl)hydrazine is a compound that falls under the category of hydrazines, which are known for their diverse biological activities. This article explores the biological activity of (3-Ethoxycyclobutyl)hydrazine, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of (3-Ethoxycyclobutyl)hydrazine can be represented as follows:

C8H14N2O\text{C}_8\text{H}_{14}\text{N}_2\text{O}

This compound features a cyclobutane ring, an ethoxy group, and a hydrazine functional group, which contribute to its biological properties.

Antimicrobial Activity

Hydrazine derivatives, including (3-Ethoxycyclobutyl)hydrazine, have been studied for their antimicrobial properties. A review highlighted that various hydrazone derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Hydrazine Derivatives

CompoundMIC (µg/mL)Target Organisms
(3-Ethoxycyclobutyl)hydrazineTBDE. coli, S. aureus, C. albicans
Hydrazone A6.25Mycobacterium tuberculosis
Hydrazone B125Candida albicans

Neuroprotective Effects

Some hydrazine derivatives have been investigated for neuroprotective effects. Studies suggest that they may help in mitigating oxidative stress and inflammation in neuronal cells, indicating potential applications in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of hydrazines is often influenced by their structural characteristics. The length of the alkyl chain, the presence of electron-withdrawing or donating groups, and the overall steric hindrance play critical roles in determining their efficacy.

  • Alkyl Chain Length : Longer chains may enhance lipophilicity but can reduce antimicrobial activity.
  • Functional Groups : The introduction of electron-withdrawing groups has been linked to increased anticancer activity .

Case Studies

  • Antimicrobial Efficacy : A study synthesized a series of hydrazones related to (3-Ethoxycyclobutyl)hydrazine and evaluated their antimicrobial activity against various pathogens. The results indicated that modifications in the ethoxy group significantly affected the antimicrobial potency.
  • Cytotoxicity Assessment : In vitro assays were conducted on several cancer cell lines using derivatives similar to (3-Ethoxycyclobutyl)hydrazine. The findings revealed that some derivatives had IC50 values comparable to established chemotherapeutic agents.

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